molecular formula C8H12O3 B11717792 (3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid

(3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid

Cat. No.: B11717792
M. Wt: 156.18 g/mol
InChI Key: XVWIHKFHKZHQTM-XPUUQOCRSA-N
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Description

(3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a chiral compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure consists of a cyclopentane ring fused to a tetrahydrofuran ring, with a carboxylic acid functional group attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a dihydrofuran derivative, under acidic or basic conditions. The reaction conditions typically include the use of a strong acid or base, such as hydrochloric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with different functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid: The enantiomer of the compound with similar structural properties but different biological activity.

    Cyclopentane carboxylic acid: A simpler analog lacking the fused tetrahydrofuran ring.

    Tetrahydrofuran carboxylic acid: Another analog with a different ring structure.

Uniqueness

(3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is unique due to its bicyclic structure and chiral nature, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(3aS,6aS)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(8)11-5-4-8/h6H,1-5H2,(H,9,10)/t6-,8-/m0/s1

InChI Key

XVWIHKFHKZHQTM-XPUUQOCRSA-N

Isomeric SMILES

C1C[C@H]2[C@](C1)(CCO2)C(=O)O

Canonical SMILES

C1CC2C(C1)(CCO2)C(=O)O

Origin of Product

United States

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